Cas no 98625-26-4 ((S)-(-)-Bay-K-8644)

(S)-(-)-Bay-K-8644 化学的及び物理的性質
名前と識別子
-
- S(-)-BAY K 8644
- (S)-(-)-BAY K 8644
- (-)-BAY-K-8644
- (-)-BAY-R-5417
- (4S)-1,4-Dihydro-2,6-diMethyl-5-nitro-4-[2-trifluoroMethyl)phenyl]-3-pyridinecarboxylicacidMethylester
- (S)-(-)-Bay-K-8644
- S-(−)-1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid methyl ester
- (S)-Bay-K-8644
- CS-3615
- BAY K8644, (-)-
- BCP23923
- (S)-Bay K8644
- CHEBI:93962
- SR-01000597584-1
- Q27088741
- (S)-(-)-Bay-K-8644;(-)-BAY-R-5417;(-)-BAY-K-8644
- YDA62526
- Methyl (S)-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-1,4-dihydropyridine-3-carboxylate
- S(-)-BAY K8644
- AKOS024456658
- (-)-Bay K8644
- GTPL4065
- HMS3268C17
- ZFLWDHHVRRZMEI-ZDUSSCGKSA-N
- A916222
- SCHEMBL2845539
- NCGC00015124-02
- HMS3412J09
- BS-18022
- (S)-BayK8644
- SR-01000597584
- NCGC00015124-01
- (-)-BayK8644
- D71053
- BAY-K-8644-(s)-(-)
- BAY K 8644, S(-)-
- HMS3676J09
- (4S)-1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-trifluoromethyl)phenyl]-3-pyridinecarboxylic acid methyl ester
- BAY K-8644
- Bay-K-8644 ((S)-(-)-); (-)-BAY-R-5417; (-)-BAY-K-8644
- CHEBI:131347
- methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
- Bay-K-8644 ((S)-(-)-)
- EN300-18543982
- Tocris-1544
- MFCD00153769
- DTXSID50424954
- 98625-26-4
- CHEMBL283013
- Bay-K-8644(S)-(-)-
- HY-15124
- BRD-K14329163-001-01-3
- Lopac-B-112
- NCGC00025209-01
- Bay-K-8644 (S)-(-)-
- S-(-)-1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid methyl ester
- (-)-(S)-BayK8644
- (S)-(-)-Bay K8644, >=98% (HPLC), solid
- (S)-(-)-Bay K8644
- BRD-K14329163-001-03-9
- 3-Pyridinecarboxylic acid,1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-, methylester, (4S)-
-
- MDL: MFCD00153769
- インチ: InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m0/s1
- InChIKey: ZFLWDHHVRRZMEI-ZDUSSCGKSA-N
- ほほえんだ: CC1=C([N+]([O-])=O)[C@@H](C2=C(C(F)(F)F)C=CC=C2)C(C(OC)=O)=C(C)N1
計算された属性
- せいみつぶんしりょう: 356.09839145g/mol
- どういたいしつりょう: 356.09839145g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 634
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 84.2Ų
じっけんとくせい
- ようかいど: H2O: slightly soluble
(S)-(-)-Bay-K-8644 セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/38
- セキュリティの説明: 26-36
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(S)-(-)-Bay-K-8644 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-15124-1mg |
(S)-(-)-Bay-K-8644 |
98625-26-4 | 98.81% | 1mg |
¥678 | 2024-04-15 | |
Ambeed | A273444-25mg |
Methyl (S)-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-1,4-dihydropyridine-3-carboxylate |
98625-26-4 | 98% | 25mg |
$118.0 | 2025-02-22 | |
ChemScence | CS-3615-50mg |
(S)-(-)-Bay-K-8644 |
98625-26-4 | 98.52% | 50mg |
$977.0 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0144-50 mg |
(S)-(-)-Bay K 8644 |
98625-26-4 | 50mg |
¥6700.00 | 2022-04-26 | ||
ChemScence | CS-3615-5mg |
(S)-(-)-Bay-K-8644 |
98625-26-4 | 98.52% | 5mg |
$178.0 | 2022-04-26 | |
ChemScence | CS-3615-10mg |
(S)-(-)-Bay-K-8644 |
98625-26-4 | 98.52% | 10mg |
$238.0 | 2022-04-26 | |
Apollo Scientific | BISN0033-10mg |
(S)-(-)-Bay K 8644 |
98625-26-4 | 98% | 10mg |
£215.00 | 2023-04-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B47425-1mg |
Bay-K-8644 (S)-(-)- |
98625-26-4 | 98% | 1mg |
¥708.0 | 2022-04-28 | |
Ambeed | A273444-50mg |
Methyl (S)-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-1,4-dihydropyridine-3-carboxylate |
98625-26-4 | 98% | 50mg |
$200.0 | 2025-02-22 | |
Enamine | EN300-18543982-0.05g |
methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate |
98625-26-4 | 0.05g |
$550.0 | 2023-09-18 |
(S)-(-)-Bay-K-8644 関連文献
-
Lei Xu,Dan Li,Li Tao,Yanling Yang,Youyong Li,Tingjun Hou Mol. BioSyst. 2016 12 379
(S)-(-)-Bay-K-8644に関する追加情報
Comprehensive Overview of (S)-(-)-Bay-K-8644 (CAS No. 98625-26-4)
(S)-(-)-Bay-K-8644, also known by its CAS number 98625-26-4, is a synthetic compound that has garnered significant attention in the field of pharmacology and medicinal chemistry. This compound is a potent and selective L-type calcium channel agonist, which has been extensively studied for its potential therapeutic applications, particularly in cardiovascular diseases and neurological disorders.
The chemical structure of (S)-(-)-Bay-K-8644 is characterized by a complex arrangement of functional groups that contribute to its unique pharmacological properties. The compound is a chiral molecule, with the (S) enantiomer being the active form. Its molecular formula is C17H17N3O3, and it has a molecular weight of approximately 303.33 g/mol. The (S) configuration is crucial for its biological activity, as it binds specifically to L-type calcium channels, leading to an increase in intracellular calcium levels.
Recent research has highlighted the potential of (S)-(-)-Bay-K-8644 in various therapeutic areas. In cardiovascular research, this compound has been shown to enhance myocardial contractility and improve cardiac output, making it a promising candidate for the treatment of heart failure. Studies have demonstrated that (S)-(-)-Bay-K-8644 can increase the force of cardiac muscle contraction by modulating calcium influx through L-type calcium channels, thereby improving cardiac function in animal models of heart failure.
Beyond its cardiovascular applications, (S)-(-)-Bay-K-8644 has also been investigated for its potential in neurological disorders. Research suggests that this compound can modulate neuronal excitability and synaptic transmission by affecting calcium signaling pathways. This property makes it a potential therapeutic agent for conditions such as epilepsy and neurodegenerative diseases. Preclinical studies have shown that (S)-(-)-Bay-K-8644 can reduce seizure frequency and improve cognitive function in animal models of these disorders.
The pharmacokinetic properties of (S)-(-)-Bay-K-8644 have been extensively studied to optimize its therapeutic use. The compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which supports its potential as an orally administered drug. However, like many small molecules, it may require careful dosing and monitoring to avoid potential side effects associated with excessive calcium influx.
In terms of safety and toxicity, preclinical studies have generally shown that (S)-(-)-Bay-K-8644 is well-tolerated at therapeutic doses. However, as with any new drug candidate, comprehensive safety evaluations are necessary before it can be advanced to clinical trials. Ongoing research is focused on refining the dosing regimens and identifying any long-term effects that may arise from prolonged use.
The development of (S)-(-)-Bay-K-8644 as a therapeutic agent is an ongoing process that involves collaboration between academic researchers, pharmaceutical companies, and regulatory agencies. Clinical trials are currently underway to evaluate its efficacy and safety in human subjects. These trials are crucial for determining the optimal dosing strategies and identifying any potential adverse effects that may not have been observed in preclinical studies.
In conclusion, (S)-(-)-Bay-K-8644 (CAS No. 98625-26-4) represents a promising compound with significant potential in both cardiovascular and neurological therapeutics. Its unique mechanism of action through L-type calcium channel modulation makes it a valuable tool for researchers and clinicians alike. As further research continues to uncover its full therapeutic potential, (S)-(-)-Bay-K-8644 may play a pivotal role in the development of new treatments for a range of medical conditions.
98625-26-4 ((S)-(-)-Bay-K-8644) 関連製品
- 71145-03-4(Bay K 8644)
- 2228171-88-6(2-Methyl-3-(4-methyloxan-4-yl)propanoic acid)
- 2034454-84-5(5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane)
- 1126824-74-5(8-Bromo-[1,2,4]triazolo[4,3-A]pyridine)
- 899752-95-5(2-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-methylphenyl)methylacetamide)
- 1218911-16-0(Carisoprodol-D7 solution)
- 1340353-76-5(5-Cyclobutoxypyrazine-2-carboxylic acid)
- 860649-99-6(4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrile)
- 2137518-75-1(2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)
- 1261553-61-0(2-(Bromomethyl)-6-cyanobenzenesulfonamide)
